molecular formula C11H10FN3 B13348343 (5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine

(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine

Cat. No.: B13348343
M. Wt: 203.22 g/mol
InChI Key: JEZFQYZZNXEYNG-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction involving a suitable aldehyde or ketone precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as peroxides or permanganates.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Peroxides, permanganates, chromates.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Chlorophenyl)pyrimidin-2-yl)methanamine
  • (5-(4-Bromophenyl)pyrimidin-2-yl)methanamine
  • (5-(4-Methylphenyl)pyrimidin-2-yl)methanamine

Uniqueness

(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[5-(4-fluorophenyl)pyrimidin-2-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-10-3-1-8(2-4-10)9-6-14-11(5-13)15-7-9/h1-4,6-7H,5,13H2

InChI Key

JEZFQYZZNXEYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)CN)F

Origin of Product

United States

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